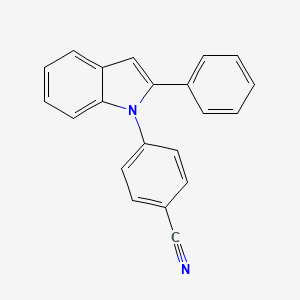
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzonitrile group attached to a phenyl-indole moiety, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives can involve various methods, including catalytic hydrogenation, cyclization reactions, and the use of hypervalent iodine reagents for regiodivergent synthesis . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, undergoes several types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, such as indole-3-acetic acid.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives exhibit antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic agents for treating diseases such as cancer and viral infections.
Industry: Used in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The specific pathways and targets depend on the functional groups present on the indole ring.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with a phenyl-indole moiety makes it a versatile compound for various applications.
Properties
CAS No. |
741709-22-8 |
|---|---|
Molecular Formula |
C21H14N2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(2-phenylindol-1-yl)benzonitrile |
InChI |
InChI=1S/C21H14N2/c22-15-16-10-12-19(13-11-16)23-20-9-5-4-8-18(20)14-21(23)17-6-2-1-3-7-17/h1-14H |
InChI Key |
DJDGNJPIBXPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
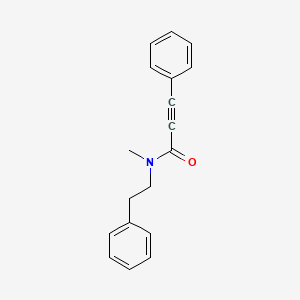
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
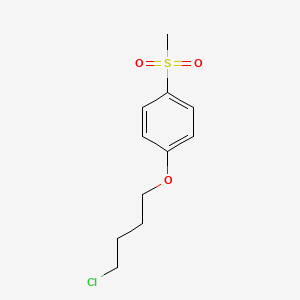
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
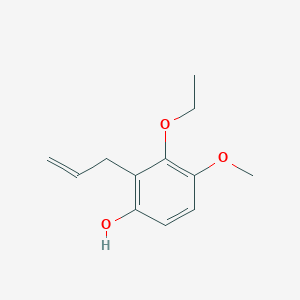

![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
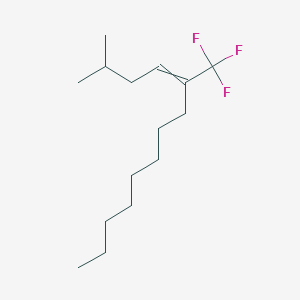
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
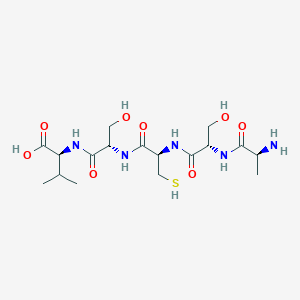
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
